2-Fluoro-5-iodophenol

Description

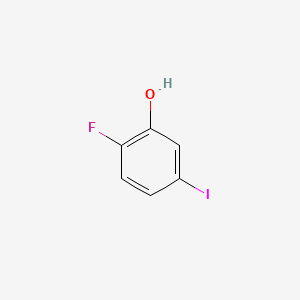

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGBFLDXIZQLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677241 | |

| Record name | 2-Fluoro-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186589-89-9 | |

| Record name | 2-Fluoro-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-iodophenol

Introduction

In the landscape of modern drug discovery and organic synthesis, halogenated phenols serve as indispensable structural motifs and versatile chemical intermediates. Among these, 2-Fluoro-5-iodophenol (CAS No. 186589-89-9) is a compound of significant interest. Its unique trifunctional arrangement—a hydroxyl group, a fluorine atom, and an iodine atom on a benzene ring—provides multiple reaction sites for synthetic elaboration. The fluorine atom can enhance metabolic stability and receptor binding affinity, while the iodo group is a versatile handle for cross-coupling reactions, making this molecule a valuable building block for complex pharmaceutical agents and protein degraders.[1]

This technical guide offers an in-depth exploration of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes key data with practical, field-proven insights into its characterization and handling.

Physicochemical and Spectroscopic Properties

The physical characteristics of a compound govern its behavior in both storage and reaction conditions. The properties of this compound are dictated by a combination of hydrogen bonding from the hydroxyl group, the high electronegativity of fluorine, and the large atomic radius and polarizability of iodine.

Summary of Physical Properties

The key quantitative physical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models, a common practice for specialized reagents.[1]

| Property | Value | Source(s) |

| CAS Number | 186589-89-9 | [2] |

| Molecular Formula | C₆H₄FIO | [2] |

| Molecular Weight | 238.00 g/mol | [2] |

| Physical Form | Solid, White to off-white | [1] |

| Melting Point | Not reported in reviewed literature | N/A |

| Boiling Point | 248.9 °C (at 760 mmHg) | |

| Density (Predicted) | 2.085 g/cm³ | [1] |

| pKa (Predicted) | 7.86 ± 0.10 | [1] |

Detailed Analysis of Properties

-

Melting and Boiling Point : The compound exists as a solid at room temperature. While a specific melting point is not consistently reported in publicly available literature, its high boiling point of 248.9 °C is indicative of strong intermolecular forces. These include hydrogen bonding mediated by the phenolic proton and significant dipole-dipole interactions and London dispersion forces arising from the polarized C-F and C-I bonds.

-

Solubility : Specific solubility data for this compound is not widely published. However, based on its molecular structure and data from analogous compounds like 2-iodophenol and 4,5-Difluoro-2-iodo-phenol, a clear pattern can be inferred.[3][4] It is expected to have low solubility in water due to the hydrophobic nature of the iodinated benzene ring. Conversely, it should be readily soluble in common organic solvents such as ethanol, methanol, dichloromethane, acetone, and diethyl ether, which can engage in hydrogen bonding or effectively solvate the aromatic ring.[3][4]

-

Acidity (pKa) : The predicted pKa of 7.86 suggests that this compound is a stronger acid than phenol (pKa ≈ 9.98).[1][5] This increased acidity is a direct consequence of the inductive electron-withdrawing effects of both the fluorine and iodine substituents. These halogens help stabilize the resulting phenoxide anion, thereby facilitating the dissociation of the proton from the hydroxyl group.[6][7] Understanding the pKa is critical for designing reactions involving deprotonation of the phenol, such as Williamson ether synthesis or O-acylation.

-

Spectroscopic Profile :

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration. Other key signals would include C-O stretching around 1200-1250 cm⁻¹, aromatic C=C stretching from 1450-1600 cm⁻¹, and C-F and C-I stretching vibrations at lower wavenumbers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would display signals in the aromatic region (approx. 6.5-8.0 ppm) for the three protons on the benzene ring. Their chemical shifts and coupling patterns (splitting) would be influenced by the positions of the F, I, and OH groups.

-

¹³C NMR : Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to iodine (C-I) would appear at a relatively high field (low ppm value) due to the heavy atom effect.

-

¹⁹F NMR : A single resonance would confirm the presence of the fluorine atom.

-

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z 238. A characteristic isotopic pattern would be expected due to the presence of iodine (¹²⁷I is the only stable isotope).

-

Experimental Protocols for Property Determination

To ensure scientific integrity, physical properties must be verifiable. The following sections provide standardized, step-by-step protocols for the characterization of this compound in a research setting.

Protocol 1: Melting Point Determination

Causality and Rationale : The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities. This protocol uses a standard digital melting point apparatus for accurate and reproducible measurements.

Methodology :

-

Sample Preparation : Place a small amount (1-2 mg) of dry this compound powder onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.

-

Capillary Loading : Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional) : If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C/min to find a rough estimate.

-

Accurate Measurement : For an accurate reading, set the heating rate to 1-2 °C/min, starting from a temperature approximately 15-20 °C below the estimated melting point.

-

Observation : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Post-Analysis : Allow the apparatus to cool. Clean any residual material from the sample area.

Protocol 2: Infrared (IR) Spectrum Acquisition

Causality and Rationale : IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes. The "thin solid film" method is a rapid and solvent-free technique for analyzing solid samples.

Methodology :

-

Solvent Selection : Choose a volatile solvent in which this compound is soluble (e.g., dichloromethane or acetone).

-

Sample Preparation : Place approximately 10-20 mg of the solid into a small vial. Add a few drops of the chosen solvent to completely dissolve the solid.

-

Film Casting : Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. If the film is too thin (resulting in weak peaks), add another drop of the solution and let it evaporate.

-

Background Scan : Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (mostly CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Scan : Place the salt plate with the solid film into the sample holder in the spectrometer.

-

Acquire Spectrum : Initiate the sample scan. The resulting spectrum will show absorption peaks corresponding to the functional groups in this compound.

-

Post-Analysis : Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator for storage.

Safety, Handling, and Storage

Trustworthiness through Self-Validation : A protocol is only trustworthy if it incorporates safety as a core principle. The following guidelines are synthesized from established safety data for halogenated aromatic compounds and are critical for mitigating risk.

Hazard Identification

This compound is classified with the following GHS hazard statements, indicating it must be handled with care[2]:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

The GHS pictogram is the exclamation mark (GHS07), signifying it is a harmful irritant.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.

-

General Hygiene : Avoid breathing dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

Proper storage is crucial to maintain the compound's integrity.

-

Temperature : Store at 2–8 °C (refrigerated).[1]

-

Atmosphere : Store under an inert gas like nitrogen or argon to prevent oxidation.[1]

-

Light : Protect from light, as many iodinated compounds are light-sensitive. Store in an amber glass bottle.

-

Container : Keep the container tightly sealed to prevent moisture absorption and contamination.

Conclusion

This compound is a strategically important building block whose physical properties are a direct reflection of its complex molecular structure. Its high boiling point, moderate acidity, and characteristic spectroscopic signatures are key parameters that inform its application in synthetic chemistry. By adhering to the rigorous experimental and safety protocols outlined in this guide, researchers and drug development professionals can confidently characterize, handle, and utilize this versatile compound to advance their scientific objectives.

References

-

Predicting pKa values of substituted phenols from atomic charges . International Journal of Molecular Sciences. Available at: [Link]

-

This compound | C6H4FIO | CID 46911832 . PubChem, National Institutes of Health. Available at: [Link]

-

Physical Properties of Phenol Compound: Semi-empirical Calculation of Substituent Effects [Part One] . ResearchGate. Available at: [Link]

-

The Chemical Safety and Handling of this compound . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Substituent effects on the physical properties and pKa of phenol . ResearchGate. Available at: [Link]

-

NEET UG: Chemistry- Physical and chemical properties of phenols . Unacademy. Available at: [Link]

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids . MDPI. Available at: [Link]

-

4,5-Difluoro-2-iodo-phenol . ChemBK. Available at: [Link]

-

2-iodophenol at best price in Pune . IndiaMART. Available at: [Link]

Sources

- 1. This compound CAS#: 186589-89-9 [amp.chemicalbook.com]

- 2. This compound | C6H4FIO | CID 46911832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Halogenated Phenols

An In-Depth Technical Guide to 2-Fluoro-5-iodophenol: A Strategic Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation, particularly with fluorine and iodine, offers a powerful toolkit to modulate a molecule's physicochemical and pharmacological properties. Fluorine, the most electronegative element, can enhance metabolic stability, improve binding affinity, and alter pKa, while the iodo group serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.

This compound (CAS No: 186589-89-9) emerges as a particularly valuable building block, synergistically combining the benefits of these two distinct halogens with a reactive phenol moiety. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of its chemical structure, properties, synthesis, and critical applications, underscoring its utility as a strategic intermediate in the synthesis of complex, high-value molecules.

Core Chemical Identity and Physicochemical Properties

The unique arrangement of the fluoro, iodo, and hydroxyl groups on the benzene ring dictates the reactivity and utility of this compound. The ortho-fluoro group acts as a powerful electron-withdrawing group, influencing the acidity of the phenolic proton. The para-iodo group is an excellent leaving group in metal-catalyzed cross-coupling reactions. The hydroxyl group itself is a versatile functional handle for etherification, esterification, or as a directing group in further electrophilic aromatic substitutions.

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key properties of this compound, critical for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 186589-89-9 | |

| Molecular Formula | C₆H₄FIO | |

| Molecular Weight | 238.00 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 248.9 - 249.0 °C at 760 mmHg (Predicted/Calculated) | |

| pKa | 7.86 ± 0.10 (Predicted) | |

| Purity | Typically ≥95% | |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon), protect from light |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through electrophilic iodination of a suitable fluorophenol precursor. The hydroxyl group is a strong ortho-, para-director; however, starting with 2-fluorophenol allows for predictable regioselectivity, with the bulky iodine atom preferentially adding to the sterically less hindered para-position.

Representative Synthetic Protocol: Electrophilic Iodination

This protocol describes a common laboratory-scale synthesis. The causality for reagent choice is critical: N-Iodosuccinimide (NIS) is selected as a mild and efficient source of the electrophilic iodine (I⁺). A non-protic solvent like dichloromethane prevents unwanted side reactions with the solvent.

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-

A Technical Guide to 2-Fluoro-5-iodophenol (CAS 186589-89-9): A Versatile Building Block for Advanced Synthesis

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the strategic use of 2-Fluoro-5-iodophenol. We will delve into its physicochemical properties, safety protocols, core reactivity, and its pivotal role as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical landscape.

Core Characteristics and Safety Mandates

This compound (C₆H₄FIO) is a trifunctional aromatic compound featuring a hydroxyl group, a fluorine atom, and an iodine atom. This specific arrangement of functional groups makes it a highly valuable and reactive building block in organic synthesis. The interplay between the electron-withdrawing fluorine, the acidic phenolic proton, and the reactive carbon-iodine bond allows for selective and sequential chemical transformations.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 186589-89-9 | [1][2][3] |

| Molecular Formula | C₆H₄FIO | [4][5] |

| Molecular Weight | 238.00 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 249.0 ± 25.0 °C (Predicted) | [2] |

| Density | 2.085 g/cm³ (Predicted) | [2] |

| pKa | 7.86 ± 0.10 (Predicted) | [2] |

| Purity | Typically ≥95-98% | [5] |

Safety, Handling, and Storage

Due to its classification as a hazardous substance, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a laboratory coat.[1][6]

-

Ventilation: All handling must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]

-

Storage: Store in a tightly sealed, light-resistant container (e.g., amber glass) under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] The compound should be kept in a cool, dry place away from strong oxidizing agents.[1]

-

Spill & Disposal: In case of a spill, dampen the solid material with a suitable solvent like alcohol before transferring to a sealed container for disposal.[7] All waste must be treated as hazardous chemical waste in accordance with local and national regulations.[1]

Synthetic Pathways and Strategic Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The iodine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling, while the hydroxyl group can be engaged in various derivatization reactions. The fluorine atom primarily serves to modulate the electronic properties and subsequent biological activity of the final molecule.

The Pivotal Role of the Carbon-Iodine Bond: Cross-Coupling Reactions

The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for building complex molecular frameworks.[8] The high reactivity of the iodide compared to other halides (I > Br > Cl) allows for milder reaction conditions and broader substrate scope.[9]

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures or connecting aryl fragments to vinyl or alkyl groups.[9][10] In this reaction, this compound serves as the electrophilic partner, reacting with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[11] This reaction couples this compound with a primary or secondary amine, catalyzed by a palladium-phosphine ligand complex.[12][13] This transformation is a significant improvement over harsher classical methods for C-N bond formation.[11]

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a versatile handle for further functionalization. It can undergo O-alkylation or O-arylation to form ethers, or be converted to triflates (OTf), which can then participate in their own cross-coupling reactions, offering an orthogonal synthetic strategy.

The Influence of the Fluorine Substituent

The fluorine atom is a key modulator of molecular properties. In medicinal chemistry, its incorporation is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve target binding affinity by altering the electronic nature of the aromatic ring.[14] Its presence makes this compound a valuable precursor for creating drug candidates with potentially improved pharmacokinetic profiles.[8][14]

Exemplary Experimental Protocols

The following protocols are generalized procedures based on established methodologies for substrates similar to this compound. Researchers must optimize conditions for their specific reaction partners.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Arylboronic acid (1.2 mmol, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 10 mL)

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system via syringe.[15]

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.[16]

General Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a generic secondary amine.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Amine (1.2 mmol, 1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

-

Phosphine Ligand (e.g., XantPhos, 0.04 mmol, 4 mol%)

-

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol, 1.4 eq)

-

Anhydrous Solvent (e.g., Toluene or Dioxane, 10 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the flask and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction for consumption of the starting material by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent in vacuo.

-

Purify the residue via flash column chromatography to isolate the target aryl amine.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the research and development community. Its trifunctional nature provides a robust platform for sequential and regioselective modifications. The facile participation of the iodide in powerful palladium-catalyzed cross-coupling reactions, combined with the property-enhancing effects of the fluorine substituent, makes it an indispensable tool for the efficient construction of complex molecular architectures found in modern pharmaceuticals and advanced materials. Proper adherence to the stringent safety and handling protocols outlined herein is paramount to its successful and safe application in the laboratory.

References

- The Chemical Safety and Handling of this compound: A NINGBO INNO PHARMCHEM CO.,LTD. Guide. Ningbo Inno Pharmchem Co., Ltd.

- This compound Chemical Properties. ChemicalBook.

- This compound. Chinachemnet.

- This compound. Dana Bioscience.

- This compound | C6H4FIO | CID 46911832. PubChem - NIH.

- This compound | 186589-89-9. Sigma-Aldrich.

- This compound, min 95%, 1 gram. CP Lab Safety.

- 2-Fluoro-4-iodophenol Safety Data Sheet. AK Scientific, Inc.

- 2-FLUOROPHENOL. CAMEO Chemicals - NOAA.

- 5'-Fluoro-2'-iodoacetophenone: A Versatile Intermediate for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound Safety Information. Sigma-Aldrich.

- Buchwald–Hartwig amination. Wikipedia.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- 2-Iodophenol synthesis. ChemicalBook.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Benchchem.

- The Role of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 186589-89-9 [amp.chemicalbook.com]

- 3. danabiosci.com [danabiosci.com]

- 4. This compound | C6H4FIO | CID 46911832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. aksci.com [aksci.com]

- 7. 2-FLUOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-5-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-iodophenol is a pivotal building block in the synthesis of a diverse array of pharmaceuticals and advanced materials. Its distinct substitution pattern, featuring both a fluorine and an iodine atom on the phenolic ring, facilitates versatile and regioselective chemical modifications. This guide provides a thorough analysis of the principal synthetic routes to this compound, presenting detailed, step-by-step protocols and a critical assessment of the merits and drawbacks of each method. The discussion is rooted in established chemical principles, substantiated by authoritative references, and crafted to furnish researchers with the practical expertise needed for efficient and dependable synthesis.

Introduction: The Strategic Importance of this compound

The strategic positioning of fluorine and iodine on a phenol ring renders this compound a highly prized intermediate in organic synthesis. The fluorine atom can augment the metabolic stability, binding affinity, and lipophilicity of a target molecule—all desirable characteristics in drug discovery. The iodine atom, conversely, acts as a versatile handle for a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, thereby enabling the introduction of intricate molecular fragments. This dual functionality has propelled the integration of the 2-fluoro-5-iodophenyl moiety into a variety of biologically active compounds and functional materials.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be initiated from several different starting materials. The selection of a specific route frequently hinges on the availability of precursors, the desired scale of production, and safety considerations. This guide will concentrate on two of the most dependable and widely used methods:

-

Method 1: Iodination of 2-Fluorophenol

-

Method 2: Diazotization-iodination of 5-Amino-2-fluorophenol

A summary of these two primary methods is presented below:

| Parameter | Method 1: Iodination of 2-Fluorophenol | Method 2: Diazotization of 5-Amino-2-fluorophenol |

| Starting Material | 2-Fluorophenol | 5-Amino-2-fluorophenol |

| Key Reagents | Iodine, Oxidizing Agent (e.g., HIO₃, H₅IO₆) | NaNO₂, KI, Acid (e.g., H₂SO₄) |

| Typical Yields | Moderate to High | Good to Excellent |

| Key Advantages | Readily available starting material. | High regioselectivity. |

| Potential Challenges | Potential for over-iodination or side reactions. | Handling of diazonium salts, which can be unstable. |

Method 1: Electrophilic Iodination of 2-Fluorophenol

This method is predicated on the direct iodination of commercially available 2-fluorophenol. The hydroxyl and fluoro groups are ortho- and para-directing activators, and the iodine is introduced at the position para to the hydroxyl group, owing to steric hindrance at the ortho positions.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. An in-situ generated electrophilic iodine species (I⁺) assails the electron-rich aromatic ring of 2-fluorophenol. The hydroxyl group potently activates the ring, directing the substitution to the positions ortho and para to it. Due to the steric bulk of the iodine and the presence of the fluorine atom, the para-substitution product, this compound, is predominantly formed.

Caption: Workflow for the synthesis of this compound via electrophilic iodination.

Detailed Experimental Protocol

-

Materials:

-

2-Fluorophenol

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Ethanol

-

Water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-fluorophenol (1.0 eq) in ethanol.

-

To this solution, add water, followed by iodine (1.1 eq) and iodic acid (0.4 eq).[1]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Neutralize the mixture by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Method 2: Diazotization-Iodination of 5-Amino-2-fluorophenol

This synthetic route entails the conversion of the amino group of 5-amino-2-fluorophenol into a diazonium salt, which is subsequently displaced by iodide.[2][3][4] This method, an application of the Sandmeyer reaction, is highly efficient and offers excellent regioselectivity.[2][3][4]

Reaction Mechanism

The reaction proceeds in two key steps:

-

Diazotization: The primary aromatic amine, 5-amino-2-fluorophenol, reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[5][6][7] This intermediate is highly reactive and is typically used immediately without isolation.[6]

-

Iodination: The diazonium salt is then treated with a source of iodide ions, such as potassium iodide. The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide nucleophile to yield the desired this compound.

Caption: Key steps in the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

-

Materials:

-

5-Amino-2-fluorophenol

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Water

-

Ice

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a beaker, dissolve 5-amino-2-fluorophenol (1.0 eq) in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any excess iodine.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain this compound.

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns and chemical shifts. The phenolic proton will appear as a broad singlet. |

| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon atoms attached to fluorine and iodine will show characteristic chemical shifts. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of this compound (238.00 g/mol ) should be observed.[8] |

| IR Spec. | Characteristic absorption bands for the O-H stretch of the phenol, C-F stretch, and C-I stretch will be present. |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety Considerations

-

2-Fluorophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Iodine and Iodic Acid: Oxidizing agents. Avoid contact with combustible materials.

-

5-Amino-2-fluorophenol: Harmful if swallowed or inhaled.

-

Diazonium Salts: Potentially explosive, especially when dry.[6] Always prepare and use in solution at low temperatures.[6]

-

Potassium Iodide: Can cause skin and eye irritation.

-

Solvents: Organic solvents such as ethanol, ethyl acetate, and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of this compound is readily achievable through either electrophilic iodination of 2-fluorophenol or the Sandmeyer reaction of 5-amino-2-fluorophenol. The choice of method will depend on the specific needs of the researcher, including the availability of starting materials and the desired scale of the reaction. Both methods, when performed with care and attention to detail, provide reliable access to this important synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists in both academic and industrial settings.

References

-

DTIC. New Diazo Process. [Link]

-

DTU Orbit. Iodination of phenol. [Link]

- Google Patents. A kind of method synthesizing 2-fluorophenol compound.

- Google Patents.

-

National Institutes of Health. This compound. [Link]

-

National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

ResearchGate. (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

Sources

- 1. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. This compound | C6H4FIO | CID 46911832 - PubChem [pubchem.ncbi.nlm.nih.gov]

Characterization of 2-Fluoro-5-iodophenol: A Technical Guide for Researchers

Introduction: Significance of 2-Fluoro-5-iodophenol

This compound is a halogenated aromatic compound of significant interest in organic synthesis. Its trifunctional nature, featuring a hydroxyl group, a fluorine atom, and an iodine atom on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine and iodine atoms offers distinct reactive sites for various cross-coupling reactions and other chemical transformations, while the phenolic hydroxyl group can be readily modified or used to direct further substitution on the aromatic ring. Accurate characterization of this compound is therefore paramount to ensure the identity, purity, and suitability of the material for its intended application.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier and database sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FIO | PubChem[1] |

| Molecular Weight | 238.00 g/mol | PubChem[1] |

| Appearance | White to off-white solid | |

| Boiling Point | 248.9 °C at 760 mmHg (Predicted) | Sigma-Aldrich |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | |

| InChI | InChI=1S/C6H4FIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | PubChem[1] |

| SMILES | C1=CC(=C(C=C1I)O)F | PubChem[1] |

Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Predicted Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and the known effects of its constituent functional groups on spectroscopic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

The ¹H NMR spectrum of this compound is expected to show three distinct signals for the aromatic protons and one signal for the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the hydroxyl group. The coupling of the protons to the fluorine atom will result in characteristic splitting patterns.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~ 7.2 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 |

| H-4 | ~ 6.8 | ddd | J(H-H) ≈ 8.5, J(H-H) ≈ 2.5, J(H-F) ≈ 8.5 |

| H-6 | ~ 7.4 | dd | J(H-H) ≈ 2.5, J(H-F) ≈ 2.5 |

| -OH | ~ 5.5 | br s | - |

Rationale for Prediction: The predictions are based on the additive effects of the substituents. The fluorine atom ortho to the hydroxyl group will cause a downfield shift for the adjacent protons. The iodine atom will also have a deshielding effect. The coupling constants are estimated based on typical ortho, meta, and para H-H and H-F couplings in aromatic systems.

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the carbon atoms of the benzene ring. The chemical shifts are significantly affected by the electronegativity of the attached substituents, and the carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-OH) | ~ 152 | d |

| C-2 (C-F) | ~ 158 | d |

| C-3 | ~ 116 | d |

| C-4 | ~ 125 | s |

| C-5 (C-I) | ~ 85 | s |

| C-6 | ~ 129 | d |

Rationale for Prediction: The carbon attached to the highly electronegative fluorine (C-2) is expected to be the most downfield. The carbon bearing the iodine (C-5) will be significantly shielded. The other carbon chemical shifts are predicted based on the combined electronic effects of the three substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The key predicted absorption bands for this compound are listed in Table 4.

Table 4: Predicted Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3550-3200 (broad) | O-H stretch (phenolic) |

| ~ 3100-3000 | C-H stretch (aromatic) |

| ~ 1600, 1500, 1450 | C=C stretch (aromatic ring) |

| ~ 1250 | C-O stretch (phenolic) |

| ~ 1100 | C-F stretch |

| ~ 820 | C-H bend (out-of-plane) |

Rationale for Prediction: The spectrum will be dominated by a broad O-H stretching band characteristic of phenols. The aromatic C-H and C=C stretching vibrations will be present in their usual regions. The C-F and C-I stretches are also expected, although the C-I stretch may be in the far-IR region and not always observed in a standard mid-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 111 | [M - I]⁺ |

| 83 | [M - I - CO]⁺ |

Rationale for Prediction: The molecular ion peak at m/z 238 should be observable. The most likely fragmentation pathway is the loss of the iodine atom, which is a good leaving group, to form a stable cation at m/z 111. Subsequent loss of carbon monoxide (CO) from the phenolic ring is a common fragmentation for phenols, leading to a fragment at m/z 83.

Experimental Protocols

This section provides a general, step-by-step methodology for the NMR analysis of a substituted phenol like this compound.

NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR analysis of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR analysis (50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra to determine their precise chemical shifts.

-

Assign the signals to the respective protons and carbons in the molecule.

-

Conclusion

This technical guide provides a detailed, albeit predicted, characterization of this compound. The presented data, derived from established spectroscopic principles and analysis of analogous compounds, offers a reliable framework for the identification and quality control of this important synthetic intermediate. Researchers are encouraged to use this guide as a reference and to acquire experimental data for their specific samples to confirm these predictions. The provided experimental protocol for NMR analysis serves as a practical starting point for such characterization efforts.

References

-

PubChem. This compound. [Link]

-

Dana Bioscience. This compound. [Link]

-

Vlietinck, A. J., et al. (2022). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 68(1), 1-8. [Link]

-

Renn, J. A. (1996). Synthesis and Characterization of Novel SF5 Containing Fluoroalkyl Iodides and Derivatives. Portland State University. [Link]

-

Vervoort, J., et al. (2000). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species. Environmental science & technology, 34(15), 3243-3249. [Link]

-

Le, T. B., et al. (2023). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules, 28(23), 7801. [Link]

-

Xu, J. (2025). Waveguide interferometer sensing layer compositions for fluoro-containing substances and related methods (U.S. Patent No. 2025052687-A1). U.S. Patent and Trademark Office. [Link]

-

Szulczyński, B., et al. (2022). Fluorophenol-Containing Hydrogen-Bond Acidic Polysiloxane for Gas Sensing-Synthesis and Characterization. Polymers, 14(6), 1148. [Link]

-

Vervoort, J., et al. (2000). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 66(11), 4963-4970. [Link]

- Reddy, M. S., et al. (2020). Process for preparation of 2-amino-5-hydroxy propiophenone (Patent No. WO2020148641A1).

- Zhang, W., & Liu, Y. (2012). Preparation method for 5-fluorin-2-hydroxyacetophenone (Patent No. CN102557909A).

- Askew, B., et al. (2024). Hsd17b13 inhibitors and/or degraders (Patent No. WO2024075051A1).

- O'Brien, J. B., et al. (2012). Lateral flow assays using two dimensional features (Patent No. WO2012099897A1).

Sources

A Comprehensive Technical Guide to the NMR Spectroscopy of 2-Fluoro-5-iodophenol

This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) spectroscopy of 2-fluoro-5-iodophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra, underpinned by a thorough discussion of the theoretical principles and practical experimental considerations.

Introduction: The Structural Significance of this compound

This compound (C₆H₄FIO) is a halogenated aromatic compound of significant interest in synthetic chemistry.[1] Its trifunctionalized benzene ring, featuring a hydroxyl group, a fluorine atom, and an iodine atom, provides multiple reactive sites for further chemical modification. A precise understanding of its molecular structure is paramount for its effective utilization in complex synthetic pathways. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such small molecules in solution.

This guide will delve into the nuances of acquiring and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. We will explore the influence of the electronically diverse substituents on chemical shifts and coupling constants, providing a predictive framework for spectral analysis. Furthermore, this document will outline a robust, self-validating experimental protocol for obtaining high-quality NMR data.

Theoretical Framework: Understanding the Influence of Substituents

The NMR spectrum of this compound is dictated by the interplay of the electronic effects of the hydroxyl (-OH), fluorine (-F), and iodine (-I) substituents on the aromatic ring.

-

Hydroxyl Group (-OH): The -OH group is a strong activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This increases the shielding of the aromatic protons and carbons. The chemical shift of the hydroxyl proton itself is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.[2][3][4][5]

-

Fluorine (-F): Fluorine is a highly electronegative atom, exhibiting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect). For fluorine, the inductive effect generally outweighs the resonance effect, leading to a net deshielding of the adjacent nuclei. A key feature of fluorine is its NMR-active isotope, ¹⁹F (100% natural abundance), which provides an additional, highly sensitive probe of the molecular environment and exhibits spin-spin coupling to both protons and carbons.[6][7]

-

Iodine (-I): Iodine is less electronegative than fluorine and its primary influence is a modest electron-withdrawing inductive effect. Its large size can also induce steric effects.

The combination of these substituents results in a unique electronic environment for each proton and carbon in the this compound molecule, leading to a well-resolved and informative NMR spectrum.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[8]

Materials:

-

This compound (solid, 98% purity)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[8]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[9] For compounds with limited solubility or to observe exchangeable protons, DMSO-d₆ can be used. The hydroxyl proton of phenols often gives a sharper signal in DMSO-d₆.[10]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[8]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11]

-

Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

Diagram: NMR Sample Preparation Workflow

A streamlined workflow for preparing high-quality NMR samples.

NMR Spectrometer Setup and Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Acquisition Parameters (¹H NMR):

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

Acquisition Parameters (¹³C NMR):

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

Acquisition Parameters (¹⁹F NMR):

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: Approximately 200-250 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

Predicted NMR Spectra and Interpretation

The following sections provide a detailed prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~7.1 | ddd | ³J(H3-H4) ≈ 8.5, ⁴J(H3-F2) ≈ 4.5, ⁴J(H3-H6) ≈ 2.5 |

| H-4 | ~6.8 | t | ³J(H4-H3) ≈ 8.5, ³J(H4-F2) ≈ 8.5 |

| H-6 | ~7.3 | dd | ³J(H6-F2) ≈ 2.5, ⁴J(H6-H3) ≈ 2.5 |

| OH | Variable (4-7 in CDCl₃, higher in DMSO-d₆) | s (broad) | - |

-

H-6: This proton is ortho to the iodine and meta to both the fluorine and hydroxyl groups. It is expected to be the most deshielded of the aromatic protons and will appear as a doublet of doublets due to coupling to F-2 and H-3.

-

H-3: This proton is ortho to the fluorine and meta to the iodine and hydroxyl groups. It will be a doublet of doublet of doublets due to couplings to H-4, F-2, and H-6.

-

H-4: This proton is ortho to the iodine and the hydroxyl group and meta to the fluorine. It is expected to be the most shielded aromatic proton and will appear as a triplet due to nearly equal coupling constants to H-3 and F-2.

-

OH Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.[12] In a non-polar solvent like CDCl₃, it will likely appear as a broad singlet. Adding a drop of D₂O will cause this signal to disappear, confirming its assignment.[9]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals for the aromatic carbons. The carbon signals will be split due to coupling with the fluorine atom (C-F coupling).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C-1 (C-OH) | ~145-150 | ²J(C1-F2) ≈ 10-15 |

| C-2 (C-F) | ~150-155 | ¹J(C2-F2) ≈ 230-250 (large) |

| C-3 | ~115-120 | ²J(C3-F2) ≈ 20-25 |

| C-4 | ~120-125 | ³J(C4-F2) ≈ 5-10 |

| C-5 (C-I) | ~85-90 | ⁴J(C5-F2) ≈ 1-3 |

| C-6 | ~130-135 | ³J(C6-F2) ≈ 5-10 |

-

C-2 (ipso-Carbon to F): This carbon will exhibit a large one-bond coupling constant (¹JCF) and will be significantly deshielded.

-

C-5 (ipso-Carbon to I): The "heavy atom effect" of iodine will cause this carbon to be significantly shielded, appearing at a much lower chemical shift than the other aromatic carbons.

-

The remaining carbons will show smaller C-F couplings over two, three, and four bonds, which are invaluable for unambiguous signal assignment.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet powerful tool for analyzing fluorinated compounds. For this compound, a single signal is expected.

-

Predicted Chemical Shift: The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride, approximately -110 to -130 ppm (relative to CFCl₃).

-

Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will be a doublet of doublet of doublets due to coupling to H-3, H-4, and H-6. In a proton-decoupled spectrum, it will appear as a singlet.

Advanced NMR Techniques: Beyond 1D Spectra

For complete and unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal the coupling network between the aromatic protons, confirming the through-bond connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the straightforward assignment of the protonated carbons (C-3, C-4, and C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two and three bonds. This is crucial for assigning the quaternary carbons (C-1, C-2, and C-5) by observing their correlations to the aromatic protons.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment can provide information about through-space proximity between protons and the fluorine atom, which can be useful for conformational analysis.[13]

Diagram: 2D NMR Correlation Logic

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 2-Fluoro-5-iodophenol

This guide provides a comprehensive technical overview of the mass spectrometric behavior of 2-Fluoro-5-iodophenol, a halogenated aromatic compound of interest to researchers in drug development and environmental science. Due to the limited availability of experimental mass spectra for this specific compound in public databases, this document focuses on predicting its fragmentation patterns based on established principles of mass spectrometry and data from analogous compounds. Furthermore, it offers practical, field-proven protocols for the analysis of halogenated phenols using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound and its Mass Spectrometric Analysis

This compound (C₆H₄FIO) is a disubstituted phenol containing both fluorine and iodine atoms. Its molecular structure presents a unique case for mass spectrometric analysis, as the fragmentation pathways will be influenced by the interplay of the hydroxyl group and the two different halogen substituents on the aromatic ring. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification and quantification in complex matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄FIO | PubChem |

| Molecular Weight | 238.00 g/mol | PubChem |

| Exact Mass | 237.92909 Da | PubChem |

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Patterns

Electron Ionization (EI) at 70 eV is a common technique for the analysis of small molecules. For this compound, the following fragmentation patterns are predicted based on the known behavior of phenols, fluorinated aromatics, and iodinated compounds.

The Molecular Ion Peak (M⁺)

The initial event in EI mass spectrometry is the removal of an electron to form the molecular ion.[1] For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 238, corresponding to the molecular weight of the compound. Due to the stability of the aromatic ring, this peak is expected to be reasonably intense.

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the relative stability of the resulting fragment ions and neutral losses. For halogenated phenols, there is a competition between the elimination of carbon monoxide (CO) or a formyl radical (CHO) and the loss of the halogen atom or hydrogen halide.[2][3]

-

Loss of Iodine Radical (I•): The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (I•, mass = 127) a highly probable fragmentation pathway. This would result in a significant peak at m/z 111 ([M - I]⁺).

-

Loss of Carbon Monoxide (CO): Phenols characteristically lose a molecule of carbon monoxide (CO, mass = 28) from the molecular ion, leading to the formation of a five-membered ring.[1][4] This would produce a fragment ion at m/z 210 ([M - CO]⁺).

-

Loss of a Formyl Radical (CHO•): Another common fragmentation for phenols is the loss of a formyl radical (CHO•, mass = 29), which would result in a fragment at m/z 209 ([M - CHO]⁺).[4]

-

Loss of Hydrogen Fluoride (HF): The elimination of a stable neutral molecule like HF (mass = 20) is a common fragmentation pathway for fluorinated aromatic compounds.[5] This would lead to a peak at m/z 218 ([M - HF]⁺).

-

Loss of Fluorine Radical (F•): While less favorable than the loss of iodine, the elimination of a fluorine radical (F•, mass = 19) could also occur, resulting in a peak at m/z 219 ([M - F]⁺).[5]

The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Table 2: Summary of Predicted Key Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 238 | [C₆H₄FIO]⁺ | - |

| 219 | [C₆H₄IO]⁺ | F• |

| 218 | [C₆H₃IO]⁺ | HF |

| 210 | [C₅H₄FIO]⁺ | CO |

| 209 | [C₅H₃FIO]⁺ | CHO• |

| 111 | [C₆H₄FO]⁺ | I• |

Experimental Considerations for GC-MS Analysis

Direct analysis of phenols by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity.[6][7] Derivatization of the hydroxyl group is often employed to improve volatility and chromatographic performance.[6][7][8]

Derivatization Strategies

Two common derivatization techniques for phenols are silylation and acetylation.[6]

-

Silylation: This involves reacting the phenol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a less polar trimethylsilyl (TMS) ether.[6]

-

Acetylation: This method uses an acetylating agent, like acetic anhydride, to convert the phenol into its acetate ester.[7]

The choice between these methods depends on the specific sample matrix and analytical requirements.

Experimental Protocol: Silylation for GC-MS Analysis

This protocol provides a general procedure for the silylation of phenolic compounds prior to GC-MS analysis.

Step 1: Sample Preparation If the sample is in an aqueous solution, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Derivatization

-

To the dried sample residue, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

Step 3: GC-MS Analysis The following are typical GC-MS parameters that can be used as a starting point for method development.

Table 3: Typical GC-MS Parameters for the Analysis of Derivatized Phenols

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[7] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[7] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) |

The following diagram illustrates the general workflow for the GC-MS analysis of halogenated phenols.

Caption: GC-MS workflow for halogenated phenol analysis.

Conclusion

This technical guide provides a detailed prediction of the mass spectrometric fragmentation of this compound and practical guidance for its analysis by GC-MS. The predicted fragmentation patterns, dominated by the loss of the iodine radical and characteristic phenolic cleavages, offer a basis for the identification of this compound in the absence of a reference spectrum. The provided experimental protocols for derivatization and GC-MS analysis serve as a robust starting point for method development, enabling researchers to confidently analyze this and other halogenated phenols.

References

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. BenchChem.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- BenchChem. (2025).

- MDPI. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.

- PubMed. (2003). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification.

- Asian Journal of Chemistry. (2009).

- ResearchGate. (n.d.).

- PubChem. (n.d.). 2-Fluorophenol.

- NIST. (n.d.). Phenol, 2-fluoro-. NIST Chemistry WebBook.

- Thermo Fisher Scientific. (n.d.).

- Restek. (n.d.). 2-Fluorophenol.

- OSTI.gov. (1986).

- NIST. (n.d.). Phenol, 2-fluoro-. NIST Chemistry WebBook.

- NIST. (n.d.). Phenol, 2-fluoro-. NIST Chemistry WebBook.

- RSC Publishing. (1970). Competing fragmentations in the mass spectra of halogenated phenols.

- ResearchGate. (2009).

- Doc Brown's Chemistry. (2025).

- LibreTexts. (2021).

- BenchChem. (2025). Spectral Analysis of 2-Iodophenol: A Technical Guide.

- YouTube. (2023). predicting likely fragments in a mass spectrum.

- NIST. (2011). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.

- OUCI. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.

- PubChem. (n.d.). 4-Iodophenol.

- LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- NIST. (n.d.). Phenol, 4-iodo-. NIST Chemistry WebBook.

- LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols.

- YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.

- YouTube. (2023). Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS).

- RSC Publishing. (2016). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.

- PubMed Central. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry.

- NIST. (n.d.). Phenol, 4-iodo-. NIST Chemistry WebBook.

Sources

- 1. youtube.com [youtube.com]

- 2. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. whitman.edu [whitman.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 2-Fluoro-5-iodophenol: Synthesis, Properties, and Applications

Abstract: 2-Fluoro-5-iodophenol is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a hydroxyl group for hydrogen bonding, a fluorine atom to modulate electronic properties and metabolic stability, and an iodine atom that serves as a versatile synthetic handle for cross-coupling reactions, makes it a valuable building block in organic synthesis. This guide provides an in-depth overview of its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and applications in drug discovery, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction

This compound (CAS No. 186589-89-9) is a trifunctional aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1] The strategic placement of the fluoro, iodo, and hydroxyl groups on the phenyl ring offers a powerful combination of features for synthetic chemists. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, a common strategy in medicinal chemistry.[2] The iodine atom is an excellent leaving group and a key participant in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[3][4] The phenolic hydroxyl group provides a site for etherification, esterification, and can influence the regioselectivity of further aromatic substitutions. This guide will explore the synthesis, characterization, reactivity, and applications of this versatile molecule.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the electrophilic iodination of 2-fluorophenol. The hydroxyl and fluoro groups are both ortho-, para-directing activators. However, the hydroxyl group is a much stronger activator, and the fluorine atom is ortho to one of the positions activated by the hydroxyl group. This electronic and steric environment favors the introduction of the iodine atom at the position para to the hydroxyl group (position 5).

Synthetic Protocol: Iodination of 2-Fluorophenol

This protocol outlines a common method for the synthesis of this compound using N-iodosuccinimide (NIS) as the iodinating agent.

Rationale:

-

Starting Material: 2-Fluorophenol is a readily available commercial starting material.

-

Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine, offering good regioselectivity and ease of handling compared to molecular iodine.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, dissolving the reactants and facilitating the reaction.

-

Catalyst: A catalytic amount of a Lewis or Brønsted acid, such as trifluoroacetic acid, can be used to activate the NIS and accelerate the reaction, though it is often not strictly necessary.

Step-by-Step Protocol:

-

To a solution of 2-fluorophenol (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-